![molecular formula C23H17F2NO3S B2956746 (2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114853-10-9](/img/structure/B2956746.png)
(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a useful research compound. Its molecular formula is C23H17F2NO3S and its molecular weight is 425.45. The purity is usually 95%.
BenchChem offers high-quality (2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Clathrate Formation and Host-Guest Interactions
- Edge-to-Face Interactions : A study by Eto et al. (2011) explored the role of edge-to-face interaction between aromatic rings in clathrate formation, using compounds similar to the query chemical. This interaction plays a crucial role in the formation of inclusion complexes with benzene and in host-host interactions. Such studies are significant for understanding molecular recognition and designing host-guest systems (Eto et al., 2011).
Polymeric Materials Development
- Poly(arylene ether sulfone) Synthesis : Shi et al. (2017) developed a new difluoro aromatic ketone monomer to prepare a series of poly(arylene ether sulfone)s, showcasing the utility of similar chemical structures in the synthesis of high-performance polymers. These polymers have potential applications in various fields, including membrane technology and advanced materials science (Shi et al., 2017).
Photoremovable Protecting Groups in Organic Synthesis
- Photorelease of Carboxylic Acids : A study by Zabadal et al. (2001) investigated the use of 2,5-dimethylphenacyl esters as photoremovable protecting groups for carboxylic acids. These findings highlight the potential application of similar compounds in the field of organic synthesis, especially in developing 'caged compounds' for controlled release (Zabadal et al., 2001).
Antioxidant Research
- Synthesis and Antioxidant Properties : Çetinkaya et al. (2012) synthesized derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and examined their antioxidant activities. The study demonstrates the potential of such compounds in antioxidant research, providing insights into their effectiveness in scavenging free radicals (Çetinkaya et al., 2012).
Anti-Tumor Agents Development
- Library Synthesis for Anti-Tumor Agents : Hayakawa et al. (2004) conducted a hit-to-lead program resulting in the synthesis of a highly potent derivative with a structure similar to the query chemical. This compound exhibited selective cytotoxicity against a tumorigenic cell line, indicating its potential as an anti-tumor agent (Hayakawa et al., 2004).
Xanthones and Related Products Synthesis
- Synthesis of Xanthones : A study by Johnson et al. (2010) described the synthesis of xanthones and related products using a compound structurally related to the query chemical. This research contributes to the field of organic chemistry, particularly in the synthesis of novel compounds with potential pharmacological applications (Johnson et al., 2010).
Fluorinated Fluorophores Synthesis
- Synthesis of Fluorinated Benzophenones : Woydziak et al. (2012) developed a method for synthesizing fluorinated benzophenones and related compounds, contributing to the advancement of fluorescence spectroscopy and imaging techniques. This research underscores the significance of similar compounds in enhancing the properties of fluorophores (Woydziak et al., 2012).
Eigenschaften
IUPAC Name |
(2,4-dimethylphenyl)-[6-fluoro-4-(4-fluorophenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2NO3S/c1-14-3-9-19(15(2)11-14)23(27)22-13-26(18-7-4-16(24)5-8-18)20-12-17(25)6-10-21(20)30(22,28)29/h3-13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEVXEROXWAKSRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC=C(C=C4)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-dimethylphenyl)[6-fluoro-4-(4-fluorophenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2956663.png)
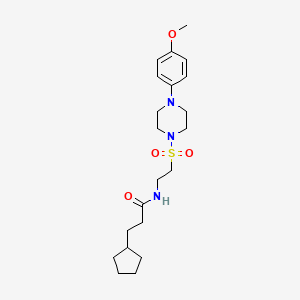
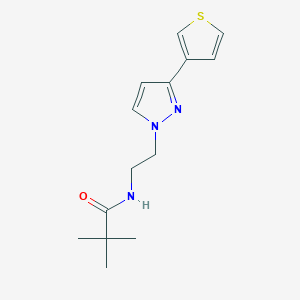
![Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2956669.png)
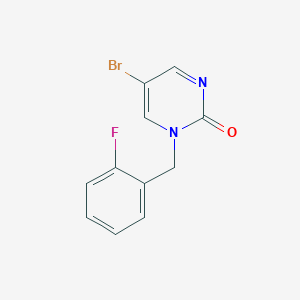
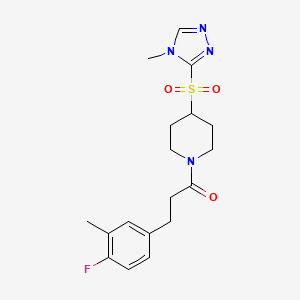
![N-[(1-Cyclopropylpyrrol-2-yl)methyl]-N-[2-(dimethylamino)-2-methylpropyl]prop-2-enamide](/img/structure/B2956679.png)
![Methyl 4-[(6-hydroxy-1,4-dithiepan-6-yl)methylcarbamoyl]benzoate](/img/structure/B2956680.png)
![4-nitro-2-[5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B2956681.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2956682.png)
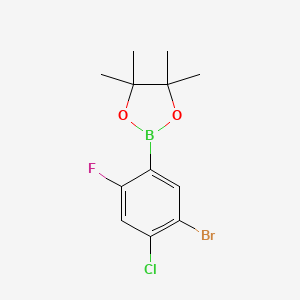
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2956684.png)
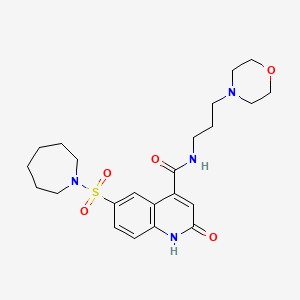
![3-(2,5-dimethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2956686.png)